molecular formula C27H26ClN3O3 B2996888 4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 874615-76-6

4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2996888
CAS No.: 874615-76-6
M. Wt: 475.97
InChI Key: HBMDHUWDJNQBFT-UHFFFAOYSA-N
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Description

4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenoxyethyl Group: The 2-(2-chlorophenoxy)ethyl group is introduced via a nucleophilic substitution reaction using 2-chlorophenol and an appropriate alkylating agent.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, often involving a lactamization reaction.

    Final Coupling: The final step involves coupling the benzimidazole core with the pyrrolidinone ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenoxyethyl group, converting the chlorophenyl moiety to a phenyl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of dechlorinated phenyl derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new therapeutic agents, particularly for its potential antihistaminic and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as histamine receptors and enzymes involved in inflammatory pathways. The compound binds to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A benzimidazole derivative with antihistaminic activity.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Albendazole: An anti-parasitic benzimidazole derivative.

Uniqueness

4-[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific structural features, such as the presence of the chlorophenoxyethyl group and the pyrrolidinone ring, which confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-21-13-11-20(12-14-21)31-18-19(17-26(31)32)27-29-23-8-4-5-9-24(23)30(27)15-16-34-25-10-6-3-7-22(25)28/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMDHUWDJNQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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